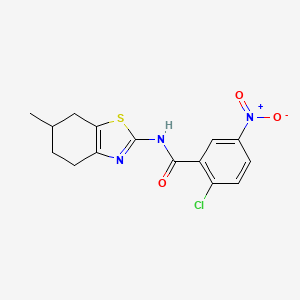

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzothiazole ring, a nitrobenzamide moiety, and a chloro substituent. These structural features contribute to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps:

Formation of the Benzothiazole Ring: The initial step often involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.

Nitration: The benzothiazole intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Chlorination: The nitrobenzothiazole compound is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.

Amidation: Finally, the chlorinated nitrobenzothiazole is reacted with an amine, such as 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

Oxidation Reactions: The benzothiazole ring can be oxidized to introduce additional functional groups or to modify its electronic properties.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

Reduction: Hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

Substitution: Derivatives with various functional groups replacing the chloro substituent.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized benzothiazole derivatives with altered electronic properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.

Pharmacology: Its biological activity can be studied to understand its effects on various biological pathways and its potential as a therapeutic agent.

Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide would depend on its specific biological target. Generally, compounds with similar structures may act by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells, thereby influencing cellular signaling pathways.

Altering Gene Expression: Affecting the expression of specific genes involved in disease processes.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide: Lacks the methyl group, which may affect its biological activity and chemical properties.

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-nitrobenzamide: The position of the nitro group is different, which can influence its reactivity and interactions with biological targets.

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-aminobenzamide: The nitro group is replaced by an amino group, significantly altering its chemical and biological properties.

Uniqueness

The presence of both the nitro and chloro groups, along with the benzothiazole ring, gives 2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide unique chemical properties that can be exploited for specific applications in medicinal chemistry and materials science. Its structural complexity allows for diverse chemical modifications, making it a versatile compound for research and development.

Actividad Biológica

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by various research findings and case studies.

- Molecular Formula : C17H16ClN3O4S

- Molecular Weight : 393.84 g/mol

- CAS Number : 352650-94-3

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer therapy. Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines and modulating inflammatory responses.

Anticancer Activity

Research indicates that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. In vitro studies have shown that it affects human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.

Key Findings:

- Cell Proliferation Inhibition : The compound significantly reduced the proliferation of A431 and A549 cells when assessed using the MTT assay. Concentrations as low as 1 μM were effective in inhibiting cell growth.

- Induction of Apoptosis : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G0/G1 phase, further contributing to its anticancer effects.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Signaling Pathways : Studies have shown that this compound inhibits key signaling pathways involved in cancer cell survival and proliferation, particularly the AKT and ERK pathways.

| Pathway | Effect |

|---|---|

| AKT | Inhibition of survival signals |

| ERK | Suppression of proliferation signals |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models.

Research Findings:

- Cytokine Level Reduction : ELISA assays indicated a significant decrease in IL-6 and TNF-α levels upon treatment with the compound.

- Macrophage Activation Modulation : The compound modulates macrophage activation states, which is crucial for controlling inflammation associated with tumor progression.

Case Studies

Several studies have highlighted the potential applications of this compound in cancer therapy:

- Study on Lung Cancer Cells : A study evaluated the effects of various benzothiazole derivatives on A549 cells. The lead compounds exhibited IC50 values significantly lower than traditional chemotherapeutics.

- Dual Action Mechanism : Another research highlighted the dual action of benzothiazole derivatives in targeting both cancer cell proliferation and inflammatory responses, positioning them as promising candidates for combination therapies.

Propiedades

IUPAC Name |

2-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-7-9(19(21)22)3-4-11(10)16/h3-4,7-8H,2,5-6H2,1H3,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVBVNWPSBFNSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.